molecular formula C9H11NO3 B1347182 2,5-Dimethoxybenzamide CAS No. 42020-21-3

2,5-Dimethoxybenzamide

Cat. No. B1347182
CAS RN: 42020-21-3
M. Wt: 181.19 g/mol
InChI Key: KLYZILOJVQMYSK-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzamide is a chemical compound that is part of a broader class of benzamides, which are amides derived from benzoic acid. While the provided papers do not directly discuss 2,5-Dimethoxybenzamide, they do provide insights into the synthesis and properties of structurally related compounds. These insights can be extrapolated to understand the potential synthesis routes, molecular structure, chemical reactions, and physical and chemical properties of 2,5-Dimethoxybenzamide.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including functional group transformations and cyclization reactions. For example, the synthesis of isobenzofuran derivatives from 2-alkynylbenzamide involves a TBAB-mediated brominative cyclization . Similarly, the synthesis of 2,3-Dimethoxy-5-methylbenzoquinone, a key intermediate in the synthesis of coenzyme Q, involves methylation, reduction, and oxidation steps . These methods suggest that the synthesis of 2,5-Dimethoxybenzamide could also involve selective functionalization of the benzamide core and subsequent modifications.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which can be further substituted with various groups such as methoxy groups in the case of 2,5-Dimethoxybenzamide. The position and nature of these substituents can significantly influence the electronic and steric properties of the molecule, as seen in the synthesis and reactivity of isobenzofuran derivatives .

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, including cyclization, as demonstrated in the synthesis of isobenzofuran-1-imines . The reductive chemistry of benzamide derivatives, such as the conversion of nitro groups to amines or hydroxylamines, is also noteworthy . These reactions are influenced by the substituents on the benzene ring and the electronic properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives like 2,5-Dimethoxybenzamide are influenced by their molecular structure. The presence of electron-donating methoxy groups can affect the compound's acidity, solubility, and reactivity. For instance, the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide involves careful control of reaction conditions to achieve high purity and yield . The electronic properties of the nitro groups in benzamide derivatives also play a crucial role in their reductive chemistry and cytotoxicity, as seen in the study of hypoxia-selective cytotoxins .

Scientific Research Applications

Synthesis and Evaluation of Sigma2-Receptor Ligands

Researchers Rowland et al. (2006) synthesized and evaluated two compounds, including a derivative of 2,5-Dimethoxybenzamide, for their affinity and selectivity to the sigma2-receptor. These compounds were shown to identify EMT-6 breast tumors in vivo and could be potential PET radiotracers for imaging solid tumors (Rowland et al., 2006).

Preparation of Radioligand Precursors

Paulis and Smith (1991) worked on the synthesis of [125I]Epidepride, a radioligand useful for studying the distribution of dopamine D-2 receptors in the brain. They used a derivative of 2,5-Dimethoxybenzamide as a precursor in this process (Paulis & Smith, 1991).

Neurological Research

Jarboe et al. (1978) synthesized a compound incorporating 2,5-Dimethoxybenzamide structure and found it to be an effective antagonist to the hypotensive effect of dopamine, suggesting potential applications in neurological research (Jarboe et al., 1978).

Antioxidant and Neuroprotective Studies

Hur et al. (2013) synthesized benzamide analogs including a compound related to 2,5-Dimethoxybenzamide for evaluating their antioxidant and neuroprotective properties in cell-based studies (Hur et al., 2013).

Analytical Method Development

Souza et al. (2017) developed an electrochemical method for detecting psychoactive substances including compounds structurally related to 2,5-Dimethoxybenzamide, demonstrating the compound's utility in analytical chemistry (Souza et al., 2017).

Synthesis of Medical Intermediates

Zhimin (2003) reported on the synthesis of a medical intermediate molecule incorporating the 2,5-Dimethoxybenzamide structure, indicating its role in the production of certain pharmaceuticals (Zhimin, 2003).

properties

IUPAC Name

2,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYZILOJVQMYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313391
Record name 2,5-DIMETHOXYBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxybenzamide

CAS RN

42020-21-3
Record name 42020-21-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-DIMETHOXYBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
AI Dines - 1958 - search.proquest.com
SYNTHESIS OF SOME AMIDES OF GENTISIC AOID DISSERTATION P resen ted in P ar tia l F u lfillm entof the R equirem ents for Page 1 SYNTHESIS OF SOME AMIDES OF …
Number of citations: 3 search.proquest.com
SO De Silva, M Watanabe… - The Journal of Organic …, 1979 - ACS Publications
Regiospecific, short, and efficient synthesis of the naturally occurring anthraquinones islandicin (la), digitopurpone (lb), erythroglaucin (lc), catenarin (Id), cynodontin (le), and soranjidiol …
Number of citations: 83 pubs.acs.org
CR Clark, FT Smith, MR Clark… - Journal of …, 1990 - academic.oup.com
A series of disubstituted benzamides related to the sterically hindered 2,6-dimethoxybenzamide drugs, such as remoxipride, are prepared. The structure-retention relationships for these …
Number of citations: 3 academic.oup.com
CW Rees, DE West - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
1-Amino-4,7-dimethoxybenzotriazole is prepared in six steps from 2,5-dimethoxybenzamide. Demethylation of the former with boron tribromide, followed by oxidation with silver oxide …
Number of citations: 15 pubs.rsc.org
JP Blanchard, HL Goering - Journal of the American Chemical …, 1951 - ACS Publications
In connection with synthetic work now in progress, large quantities of 5-methyl-2-cyclo-hexenone (IV) were required. We have found that this compound can be conveniently …
Number of citations: 47 pubs.acs.org
RW Bost, CA Howe - Journal of the American Chemical Society, 1951 - ACS Publications
Some Derivatives of 2,5-Dimethoxyacetophenone Page 1 5864 Notes Vol. 69% yield and decomposition of the metal alcohólate by alkaline hydrolysis according to the procedure of …
Number of citations: 7 pubs.acs.org
A Aitha, S Yennam, M Behera, JS Anireddy - Tetrahedron Letters, 2016 - Elsevier
A series of novel diaziridinyl quinone thiadiazole hybrids (9a–9j) were synthesized starting from 2-hydroxy-5-methoxybenzoic acid 1 in a 7 step synthetic sequence. The key step in the …
Number of citations: 15 www.sciencedirect.com
S Jambu, CN Shambhavi, M Jeganmohan - Organic Letters, 2021 - ACS Publications
An efficient Rh(III)-catalyzed aerobic oxidative C–H alkenylation of arylamides with unactivated alkenes is described. The olefination reaction was compatible with various substituted …
Number of citations: 13 pubs.acs.org
KM Yoo, S Kim, BK Moon, SS Kim… - … der Pharmazie: An …, 2006 - Wiley Online Library
Resveratrol has been identified as a potent anticancer agent in a variety of studies. In this study, several resveratrol derivatives were synthesized and investigated in the search for an …
Number of citations: 22 onlinelibrary.wiley.com
H Lu, Y Chen, B Yang, Q You - Acta Pharmaceutica Sinica B, 2011 - Elsevier
Ligand- and structure-based virtual screening methods were employed to identify novel non-hydroxamate histone deacetylase (HDAC) inhibitors. Based on the newly identified hit …
Number of citations: 16 www.sciencedirect.com

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